3-Chloro-4-hydrazinyl-1,7-naphthyridine hydrochloride
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Overview
Description
3-Chloro-4-hydrazinyl-1,7-naphthyridine hydrochloride is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-hydrazinyl-1,7-naphthyridine hydrochloride typically involves the reaction of 3-chloro-1,7-naphthyridine with hydrazine hydrate. The reaction is usually carried out in ethanol under reflux conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-hydrazinyl-1,7-naphthyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of functionalized naphthyridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, hydrazine derivatives, and other functionalized heterocycles .
Scientific Research Applications
3-Chloro-4-hydrazinyl-1,7-naphthyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Industry: The compound can be used in the development of materials with specific photochemical properties
Mechanism of Action
The mechanism of action of 3-Chloro-4-hydrazinyl-1,7-naphthyridine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. This inhibition can result in the death of the target cells or the suppression of their growth .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Known for its antimicrobial and anticancer properties.
2,7-Naphthyridine: Exhibits a range of biological activities, including antimicrobial and anticancer effects.
1,5-Naphthyridine: Used in the synthesis of metal complexes and has various biological activities
Uniqueness
3-Chloro-4-hydrazinyl-1,7-naphthyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydrazinyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C8H8Cl2N4 |
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Molecular Weight |
231.08 g/mol |
IUPAC Name |
(3-chloro-1,7-naphthyridin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C8H7ClN4.ClH/c9-6-3-12-7-4-11-2-1-5(7)8(6)13-10;/h1-4H,10H2,(H,12,13);1H |
InChI Key |
JNHJMOBQONTABN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=NC=C(C(=C21)NN)Cl.Cl |
Origin of Product |
United States |
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